molecular formula C19H18N2O4 B2819800 N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-40-6

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2819800
CAS No.: 443117-40-6
M. Wt: 338.363
InChI Key: ZHLUJYIAQLGBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic compound featuring a pyrano[2,3-c]pyridine core with a 3-ethylphenyl carboxamide substituent, a hydroxymethyl group at position 5, and a methyl group at position 6.

Properties

IUPAC Name

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-12-5-4-6-14(7-12)21-18(23)16-8-15-13(10-22)9-20-11(2)17(15)25-19(16)24/h4-9,22H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLUJYIAQLGBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the pyrano group and the carboxamide functionality. Common reagents used in these reactions include ethylphenyl derivatives, hydroxymethyl compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrano or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

  • Core Structure: Pyrano[2,3-c]pyridine with hydroxymethyl (C5) and methyl (C8) groups.
  • Key Differences: Substitution at N3: 5-chloro-2,4-dimethoxyphenyl group (vs. 3-ethylphenyl in the target compound). Additional imino group at C2: 4-methoxyphenylimino. Molecular Formula: C₂₆H₂₄ClN₃O₆ (509.94 g/mol) .

(2Z)-N-(2-Ethylphenyl)-2-[(3-Ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide (CAS 6782-54-3)

  • Core Structure: Pyrano[2,3-c]pyridine with ethylphenyl substitutions.
  • Key Differences: N3 substituent: 2-ethylphenyl (vs. 3-ethylphenyl in the target compound). C2 imino group: 3-ethylphenylimino (vs. oxo group in the target). Steric Effects: Ortho-ethyl groups may reduce conformational flexibility compared to the target’s para-substituted ethylphenyl .

5-Oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 339020-72-3)

  • Core Structure: Chromeno[2,3-b]pyridine (vs. pyrano[2,3-c]pyridine in the target).
  • Key Differences: Fused Ring System: Chromeno (benzopyran) vs. pyrano-pyridine. Substituents: Trifluoromethyl (electron-withdrawing) at C2 and phenyl carboxamide. Molecular Formula: C₂₀H₁₁F₃N₂O₃ (408.31 g/mol) .
  • Implications: The trifluoromethyl group improves metabolic stability and lipophilicity, while the chromeno system may enhance fluorescence properties.

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~400–450 g/mol (estimated) 509.94 g/mol ~450–500 g/mol (estimated) 408.31 g/mol
Polar Groups Hydroxymethyl, carboxamide Hydroxymethyl, carboxamide Hydroxymethyl, carboxamide Carboxamide, oxo
Lipophilic Groups 3-Ethylphenyl, methyl Chloro, methoxy, methyl Ethylphenyl, methyl Trifluoromethyl, phenyl
Key Functional Moieties Oxo (C2) Imino (C2), chloro, methoxy Imino (C2), ethyl Trifluoromethyl, chromeno core
  • Solubility : The target compound’s hydroxymethyl group may improve aqueous solubility compared to ’s chloro/methoxy derivatives.
  • Stability: The oxo group (C2) in the target compound is less reactive than the imino groups in and , suggesting superior hydrolytic stability.

Q & A

Q. What are the optimized synthetic routes for N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Cyclocondensation : Refluxing intermediates (e.g., substituted pyrimidines or pyridines) with aldehydes or ketones in solvents like glacial acetic acid or ethanol under controlled temperatures (e.g., 80–90°C for 8–12 hours) .
  • Catalyst Use : Sodium acetate or chloroacetic acid may enhance reaction efficiency by promoting cyclization .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization (using ethyl acetate/ethanol mixtures) is critical for isolating the final product .
    Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, prolonged heating (>12 hours) may degrade sensitive functional groups like hydroxymethyl .

Q. What spectroscopic and crystallographic methods are most effective for characterizing its structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For pyrano-pyridine derivatives, deviations from planarity (e.g., puckered pyrimidine rings) are common and can be quantified (e.g., 0.224 Å deviation in analogous compounds) .
  • NMR Spectroscopy : 1H and 13C NMR identify substituent environments, such as methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Coupling constants (J) help confirm stereochemistry .
  • IR Spectroscopy : Confirms functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxymethyl (O-H stretch ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes or receptors. For pyrano-pyridine analogs, hydrophobic interactions with active-site residues (e.g., Phe, Tyr) are common .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxo group at position 2 may act as a hydrogen-bond acceptor .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity. Hammett constants (σ) can quantify electronic contributions of aryl substituents .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Systematic Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values for enzyme inhibition) and normalize variables like solvent (DMSO vs. ethanol) or cell lines .
  • Isomer-Specific Analysis : Use chiral chromatography to isolate enantiomers, as biological activity often varies between isomers. For example, the C5 chiral center in pyrano-pyridines may influence target binding .
  • Control Experiments : Test for off-target effects by comparing results with structurally related but inactive analogs (e.g., replacing the hydroxymethyl group with methoxy) .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

  • Prodrug Design : Modify the hydroxymethyl group (-CH2OH) to ester prodrugs (e.g., acetyl derivatives) to enhance membrane permeability .
  • Solubility Enhancement : Co-crystallization with co-formers (e.g., succinic acid) or nanoformulation (liposomes) improves aqueous solubility .
  • Metabolic Stability Assays : Use liver microsomes or cytochrome P450 screening to identify metabolic hotspots (e.g., oxidative cleavage of the pyran ring) .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., exact temperature gradients, solvent ratios) to minimize variability .
  • Crystallographic Refinement : Apply the riding model for hydrogen atoms in SCXRD analysis, with Uiso(H) = 1.2–1.5 Ueq(C) .
  • Ethical Reporting : Disclose negative results (e.g., failed syntheses or inactive analogs) to guide future research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.